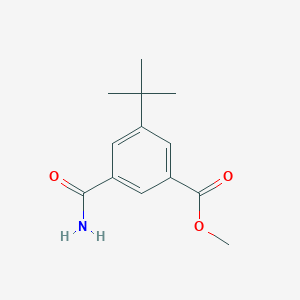

Methyl 3-tert-butyl-5-carbamoylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-tert-butyl-5-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWQUQKCSRKSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646099 | |

| Record name | Methyl 3-tert-butyl-5-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-18-3 | |

| Record name | Methyl 3-(aminocarbonyl)-5-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-tert-butyl-5-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Substituted Benzoate Esters and Aryl Carbamates in Chemical Synthesis

Substituted benzoate (B1203000) esters are a well-established class of compounds in organic synthesis, primarily utilized as key intermediates and building blocks. The ester functionality can serve as a directing group in electrophilic aromatic substitution reactions, and it can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols. The diverse substitution patterns achievable on the benzene (B151609) ring allow for the fine-tuning of the molecule's physical and chemical properties. Benzoate esters are found in a wide array of natural products and are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. organic-chemistry.orgmdpi.comresearchgate.netwikipedia.org

Aryl carbamates, on the other hand, are recognized for their utility as protecting groups for amines and phenols, as well as their role as directing groups in ortho-lithiation reactions. The carbamate (B1207046) moiety is also a common feature in biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. organic-chemistry.orgnih.gov The synthesis of aryl carbamates can be achieved through various methods, including the reaction of phenols with isocyanates or the coupling of amines with chloroformates. rsc.orgthieme-connect.comresearchgate.net The presence of both a benzoate ester and a carbamate group on the same aromatic ring, as seen in Methyl 3-tert-butyl-5-carbamoylbenzoate, suggests a molecule with versatile potential in synthetic applications.

Structural Significance of the Benzene Ring Scaffold and Its Functionalization

The benzene (B151609) ring is a fundamental scaffold in organic chemistry, prized for its inherent stability and the diverse array of functionalization reactions it can undergo. ebsco.comwisdomlib.org Its planar structure and delocalized π-electron system provide a rigid framework upon which complex three-dimensional structures can be built. The substitution pattern on a benzene ring dictates its electronic properties and, consequently, its reactivity. Electron-donating and electron-withdrawing groups influence the regioselectivity of further substitution reactions, a principle that is central to the strategic synthesis of complex organic molecules. researchgate.netwikipedia.org

The functionalization of the benzene ring is a cornerstone of drug discovery and materials science. By introducing various substituents, chemists can modulate a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for biological activity. The ability to precisely control the placement of functional groups on the benzene ring allows for the optimization of molecular interactions with biological targets. acs.org

Rationale for Dedicated Research on Methyl 3 Tert Butyl 5 Carbamoylbenzoate

While specific research on Methyl 3-tert-butyl-5-carbamoylbenzoate is limited, a clear rationale for its investigation can be constructed based on its structural components. The 1,3,5-trisubstitution pattern is of particular interest as it allows for the introduction of multiple functional groups with distinct properties in a spatially defined manner. The tert-butyl group, with its significant steric bulk, can influence the conformation of the molecule and its ability to interact with other molecules. The methyl ester and carbamate (B1207046) groups provide sites for further chemical modification and potential hydrogen bonding interactions.

A molecule with this arrangement of functional groups could serve as a valuable scaffold for the development of new catalysts, ligands for metal complexes, or as a fragment in the design of novel therapeutic agents. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the ester and carbamate functionalities could lead to unique reactivity and selectivity in chemical transformations.

Theoretical and Computational Chemistry Studies on Methyl 3 Tert Butyl 5 Carbamoylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Profiles

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and energetic properties of organic molecules. For Methyl 3-tert-butyl-5-carbamoylbenzoate, DFT calculations, likely employing functionals such as B3LYP with a basis set like 6-31G(d,p), would provide deep insights into its molecular properties. researchgate.net

These calculations can determine the distribution of electron density, identifying electron-rich and electron-deficient regions of the molecule. The carbamoyl (B1232498) (-CONH2) and methyl ester (-COOCH3) groups are electron-withdrawing, while the tert-butyl group is weakly electron-donating. DFT would quantify these effects, revealing the precise electronic landscape. The molecular electrostatic potential (MEP) surface could also be mapped, highlighting the sites most susceptible to electrophilic and nucleophilic attack.

Key energetic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. These calculations would also provide the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are fundamental to understanding its thermodynamic stability.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability |

Quantum Mechanical Simulations of Reaction Pathways and Transition States

Quantum mechanical simulations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these simulations can map out the potential energy surfaces for various reactions, such as hydrolysis of the ester or amide group.

By modeling the reaction coordinates, these simulations can identify the transition state structures, which are the highest energy points along the reaction pathway. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction rate. For instance, the hydrolysis of the methyl ester would proceed through a tetrahedral intermediate, and the energy profile for its formation and breakdown could be meticulously modeled.

Furthermore, these simulations can explore the regioselectivity and stereoselectivity of reactions. The influence of the bulky tert-butyl group on the accessibility of the adjacent functional groups to reagents can be computationally assessed, explaining why one reaction pathway may be favored over another.

Conformational Analysis and Steric Interactions Imparted by the Tert-Butyl Group

The tert-butyl group is known for exerting significant steric hindrance, which profoundly influences the molecule's conformation and reactivity. researchgate.netnumberanalytics.com A conformational analysis of this compound would reveal the preferred spatial arrangement of its substituents to minimize steric strain.

The large size of the tert-butyl group can restrict the rotation of the adjacent ester and carbamoyl groups. cdnsciencepub.com This steric crowding may cause these groups to twist out of the plane of the benzene (B151609) ring, which can, in turn, affect the molecule's electronic properties by disrupting π-orbital conjugation. The extent of this out-of-plane twisting can be quantified by calculating the dihedral angles between the functional groups and the aromatic ring.

Computational methods can systematically rotate the key single bonds (e.g., the C-C bond connecting the tert-butyl group to the ring, and the C-C bonds of the ester and carbamoyl groups) to generate a potential energy surface. This surface would show the energy minima corresponding to the most stable conformations and the energy barriers to rotation. Such studies are crucial for understanding how the molecule's shape, governed by the tert-butyl group, impacts its interactions with other molecules. chemrxiv.org

Prediction of Spectroscopic Data

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be invaluable for the identification and characterization of molecules.

¹H and ¹³C NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with a good degree of accuracy. researchgate.netnih.gov The predicted spectrum for this compound would show distinct signals for the protons and carbons in different chemical environments. For example, the nine protons of the tert-butyl group would appear as a sharp singlet, while the aromatic protons would show a more complex splitting pattern due to their coupling with each other. The chemical shifts would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated, leading to a predicted Infrared (IR) spectrum. acs.org This would show characteristic absorption bands for the functional groups present. For instance, the C=O stretching vibrations of the ester and amide groups would appear as strong bands in the region of 1650-1750 cm⁻¹. libretexts.orgspectroscopyonline.coms-a-s.org The N-H stretching of the primary amide would be visible as two bands around 3200-3400 cm⁻¹. udel.edu

Table 2: Predicted Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3400, 3200 |

| Ester (-COOCH₃) | C=O Stretch | 1725 |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 |

| Aromatic Ring | C=C Stretch | 1600, 1500 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a condensed phase, such as in a solvent or in a crystal lattice. researchgate.netrsc.org By simulating the motions of the atoms over time, MD can reveal information about the molecule's dynamics, solvation, and intermolecular interactions.

In an aqueous solution, MD simulations would show how water molecules arrange themselves around the solute, forming a hydration shell. The simulations would highlight the specific intermolecular interactions, such as hydrogen bonds between the amide and ester groups and the surrounding water molecules. mdpi.commdpi.com The hydrophobic tert-butyl group would likely influence the local water structure, leading to a phenomenon known as hydrophobic hydration.

In the solid state, MD simulations can be used to study the crystal packing and the intermolecular interactions that hold the crystal lattice together. These interactions could include hydrogen bonding between the amide groups of neighboring molecules, as well as van der Waals interactions. nih.gov Understanding these interactions is crucial for predicting the material properties of the compound.

Applications of Methyl 3 Tert Butyl 5 Carbamoylbenzoate in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Fine Chemicals and Complex Organic Architectures

Substituted benzoic acids and their esters are foundational building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide array of more complex molecules. nih.govvinatiorganics.com The specific arrangement of functional groups in Methyl 3-tert-butyl-5-carbamoylbenzoate makes it a potentially valuable precursor for fine chemicals and intricate organic structures.

The molecule possesses three distinct functional groups that can be selectively modified:

Methyl Ester (-COOCH₃): This group can be hydrolyzed to a carboxylic acid, which can then participate in various coupling reactions or be converted to other functional groups. Alternatively, it can undergo transesterification. vinatiorganics.com

Carbamoyl (B1232498) Group (-CONH₂): The amide functionality can engage in hydrogen bonding and can be hydrolyzed or dehydrated to a nitrile under certain conditions.

Tert-butyl Group (-C(CH₃)₃): This bulky, sterically hindering group is chemically robust but significantly influences the molecule's reactivity and physical properties. connectchemicals.com It also serves as a lipophilic moiety.

This multifunctionality allows for a stepwise and controlled synthesis, enabling the construction of complex molecular frameworks. Aromatic compounds with such functionalities are frequently used as starting materials in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products. nih.govgoogle.com For example, related aminobenzoic acid derivatives are known precursors to a wide range of bioactive heterocyclic compounds. nih.gov While specific, large-scale applications of this compound are not widely documented, its structure is emblematic of intermediates designed for diversity-oriented synthesis.

Table 1: Functional Groups and Their Synthetic Potential

| Functional Group | Type | Potential Reactions | Applications |

| -COOCH₃ | Methyl Ester | Hydrolysis, Transesterification, Amidation, Reduction | Precursor for acids, amides, alcohols |

| -C(CH₃)₃ | Tert-butyl | Steric Shielding, Directing Group | Control of regioselectivity, solubility modification |

| -CONH₂ | Carbamoyl (Amide) | Hydrolysis, Dehydration, Hydrogen Bonding | Precursor for acids, nitriles; supramolecular assembly |

Potential Utility in the Development of Functional Materials

The unique substitution pattern of this compound provides properties that are desirable in the field of materials science, from modifying polymers to influencing the self-assembly of organic molecules.

While this compound is not a direct precursor to hindered phenol (B47542) antioxidants due to the absence of a hydroxyl group, its structural components are highly relevant to the design of polymer additives. The tert-butyl group, in particular, is a cornerstone of many stabilizers and modifiers.

The introduction of bulky tert-butyl groups into molecules can enhance the thermal stability and mechanical properties of polymers. connectchemicals.com For example, p-tert-butyl benzoic acid (PTBBA) is used in the production of alkyd resin modifiers and PVC heat stabilizers. vinatiorganics.com The bulky group can disrupt polymer chain packing, altering properties like the glass transition temperature and mechanical strength.

Benzoic acid and its derivatives can be incorporated into polymer matrices to act as modifiers. ontosight.ai They can be included in coatings and adhesives or used to create biocompatible materials for biomedical applications. ontosight.aimdpi.com Therefore, while not a source of phenolic antioxidants, this compound represents a class of molecules whose structural motifs are used to create other types of polymer additives that improve durability, thermal stability, and performance. vinatiorganics.comconnectchemicals.com

The spatial arrangement and electronic nature of the substituents on the benzene (B151609) ring significantly influence the molecule's behavior in both chemical reactions and material assemblies.

Steric Influence: The large tert-butyl group exerts significant steric hindrance. researchgate.net In chemical synthesis, this can be exploited to direct incoming reagents to less hindered positions on the aromatic ring, thereby controlling the regioselectivity of a reaction. numberanalytics.com This steric bulk can also stabilize reactive intermediates.

Supramolecular Assembly: In materials science, the interplay between the bulky, non-polar tert-butyl group and the polar, hydrogen-bonding carbamoyl group can guide the self-assembly of molecules into well-defined supramolecular structures. The carbamoyl group can form N-H···O hydrogen bonds, while the aromatic ring can participate in π–π stacking. These non-covalent interactions are fundamental to creating functional organic materials, including liquid crystals and porous frameworks. nih.gov The substitution pattern dictates the crystal packing and, consequently, the macroscopic properties of the material.

Contribution to Asymmetric Synthesis as a Chiral Building Block

The term "chiral building block" refers to an enantiomerically pure compound used as a starting material in the synthesis of more complex chiral molecules. wiley.comenamine.net this compound is an achiral molecule because it possesses a plane of symmetry that bisects the carbamoyl and tert-butyl groups. Therefore, it cannot be classified as a chiral building block.

However, it has potential applications in asymmetric synthesis as an achiral building block or a prochiral substrate . In such a scenario, a chiral catalyst or reagent is used to differentiate between chemically equivalent (enantiotopic) positions or faces of the achiral molecule, leading to the formation of a chiral product with a preference for one enantiomer. youtube.com

Table 2: Concepts in Asymmetric Synthesis

| Term | Definition | Relevance to this compound |

| Chiral Building Block | An enantiomerically pure starting material. | Not applicable as the molecule is achiral. |

| Prochiral Substrate | An achiral molecule that can be converted to a chiral product in a single step. | Applicable. A reaction at the aromatic ring (e.g., asymmetric hydrogenation) could create a chiral center. |

| Asymmetric Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction on a prochiral substrate. | A potential pathway to generate chiral derivatives from this achiral starting material. |

For example, the asymmetric hydrogenation of a disubstituted aromatic ring, guided by a chiral transition-metal catalyst, could in principle convert the prochiral benzene ring of this molecule into a chiral, non-aromatic ring system with high enantiomeric excess. nih.gov

Exploration in the Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing chemical synthesis. Molecules containing multiple, electronically distinct functional groups are often explored as ligands for transition-metal catalysts. rsc.org The ester and amide groups in this compound contain oxygen and nitrogen atoms with lone pairs of electrons that could coordinate to a metal center.

By modifying this scaffold, it is conceivable to design novel ligands where the steric and electronic properties are finely tuned by the substituents.

Steric Tuning: The tert-butyl group would provide a well-defined, bulky steric environment around a metal center, which can be critical for inducing selectivity (e.g., enantioselectivity) in catalytic reactions.

Electronic Tuning: The ester and amide groups can be modified to alter the electron density on the ligand, which in turn influences the reactivity and stability of the catalyst.

While there are no specific reports on the use of this compound for this purpose, its structure fits the general profile of a precursor for bespoke ligands used in homogeneous catalysis. The synthesis of novel catalysts often begins with readily available, functionalized aromatic building blocks that provide a rigid and tunable platform. orgsyn.org

Future Research Directions and Unexplored Avenues for Methyl 3 Tert Butyl 5 Carbamoylbenzoate

Comprehensive Mapping of Reactivity and Selectivity under Diverse Conditions

A foundational area for future research is the systematic mapping of the reactivity and selectivity of Methyl 3-tert-butyl-5-carbamoylbenzoate. The 1,3,5-substitution pattern, featuring both an ortho/para-directing (tert-butyl) and meta-directing (methyl ester, carbamoyl) groups, creates a complex landscape for further functionalization, particularly in electrophilic aromatic substitution. libretexts.org The significant steric hindrance imposed by the tert-butyl group is expected to heavily influence regioselectivity, potentially directing incoming electrophiles to the less hindered C4/C6 positions or inhibiting reaction altogether.

Future investigations should systematically explore a wide range of reaction conditions to build a comprehensive reactivity map. This would involve varying temperatures, pressures, solvents of different polarities, and a diverse set of electrophiles and nucleophiles. Such studies would elucidate the delicate balance between electronic directing effects and steric hindrance. acs.org

Table 1: Proposed Reactivity Studies under Various Conditions

| Reaction Type | Proposed Conditions | Expected Outcome/Research Question | Potential Challenges |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Varying acid catalysts (e.g., H₂SO₄, Lewis acids); temperature gradients (-20°C to 80°C) | Determine the regioselectivity (substitution at C2 vs. C4/C6). Do electronic or steric effects dominate? | Low reactivity due to deactivating groups and steric hindrance from the tert-butyl group. |

| Nucleophilic Attack on Ester | Aminolysis or hydrolysis with bulky vs. non-bulky nucleophiles; varied pH | Assess the steric shielding of the ester carbonyl by the adjacent tert-butyl group. How does it affect reaction rates compared to less hindered esters? | Saponification might be slow; harsh conditions could affect the carbamoyl (B1232498) group. |

| Carbamoyl Group Transformation (e.g., Hofmann Rearrangement) | Strong basic/oxidizing conditions (e.g., Br₂/NaOH) | Can the carbamoyl group be converted to an amine? How does the substitution pattern affect the stability of intermediates? | Potential for side reactions on the aromatic ring or with the ester group. |

| High-Pressure Reactions | Pressures from 1 to 10 kbar for cycloadditions or sterically demanding substitutions | Investigate if high pressure can overcome the steric barrier of the tert-butyl group to enable novel transformations. | Specialized equipment required; reaction pathways may become more complex. |

Investigation of Novel Catalytic Transformations

Modern catalysis offers a powerful toolkit for functionalizing complex molecules with high precision. nih.govresearchgate.net A significant research avenue for this compound lies in exploring novel catalytic transformations that can selectively modify its functional groups or the aromatic core.

For instance, the development of catalysts for the selective hydrogenation of the methyl ester to an alcohol or aldehyde, without affecting the aromatic ring or the amide, would be a valuable transformation. Mn-based catalysts, sometimes modified with promoters like aluminum, have shown promise in the selective hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025) and could be adapted for this substrate. rsc.org Furthermore, photoredox catalysis could open pathways for radical-based functionalizations, such as the generation of carbamoyl radicals for intramolecular cyclizations or the hydrofunctionalization of alkenes using the benzoate group as a precursor. acs.orgacs.org

Table 2: Potential Catalytic Systems for Investigation

| Catalytic System | Target Transformation | Scientific Rationale | Potential Outcome |

|---|---|---|---|

| Zr/Ti Solid Acid Catalysts | Esterification/Transesterification | These catalysts are effective for producing methyl benzoates and are recoverable, offering a green alternative to traditional acid catalysts. mdpi.com | Efficient synthesis of derivatives via the ester group under heterogeneous conditions. |

| Palladium with Diphosphine Ligands (e.g., Xantphos) | C-H Activation/Functionalization | Palladium complexes are known to catalyze the carbonylation and direct functionalization of C-H bonds on aromatic rings. researchgate.net | Direct introduction of new substituents onto the aromatic ring at positions dictated by the catalyst-ligand complex. |

| Copper/Silver Dual Catalysis | Domino/Cyclization Reactions | Synergistic dual-catalyst systems can enable complex one-pot transformations, such as regioselective cyclizations involving ester and amide functionalities. acs.org | Synthesis of novel polycyclic heterocyclic structures derived from the starting molecule. |

| Organocatalysts (e.g., Proline Derivatives) | Asymmetric Transformations | Chiral organocatalysts could induce stereoselectivity in reactions involving the functional groups, such as additions to the carbonyls. rsc.org | Access to chiral derivatives with potential applications in medicinal chemistry. |

Exploration of Advanced Materials Science Applications

The unique molecular architecture of this compound makes it an attractive building block for advanced materials. The presence of both a hydrogen-bond donor/acceptor (the carbamoyl group) and a bulky, space-filling group (tert-butyl) on a rigid benzene (B151609) template suggests potential applications in supramolecular chemistry and materials science. nih.govresearchgate.net

Compounds based on benzene-1,3,5-tricarboxamides are known to self-assemble into well-defined structures like gels and liquid crystals. rsc.org Future research could explore whether this molecule can form similar ordered aggregates, such as columnar stacks or hydrogen-bonded networks. Such self-assembled structures could exhibit interesting properties for applications in organic electronics, sensing, or as templates for nanomaterial synthesis. Furthermore, incorporating this molecule as a functional ligand into Metal-Organic Frameworks (MOFs) could create materials with tailored porosity and surface properties for gas storage or catalysis.

Table 3: Potential Applications in Materials Science

| Material Type | Research Focus | Underlying Principle | Potential Application |

|---|---|---|---|

| Supramolecular Gels | Investigate gel formation in various organic solvents. | Intermolecular hydrogen bonding from the carbamoyl groups could drive the formation of a fibrous network. | Drug delivery systems, stimuli-responsive materials, templates for nanoparticle synthesis. |

| Liquid Crystals | Study thermotropic behavior through techniques like DSC and polarized optical microscopy. | The rigid core combined with anisotropic shape could lead to the formation of liquid crystalline phases. | Organic light-emitting diodes (OLEDs), display technologies. |

| Metal-Organic Frameworks (MOFs) | Synthesize the corresponding carboxylic acid and use it as a linker with various metal ions. | The functional groups could provide specific binding sites within the pores of the MOF. | Selective gas separation, heterogeneous catalysis, chemical sensing. |

| Functionalized Nanomaterials | Graft the molecule onto the surface of nanomaterials like graphene oxide or silica (B1680970) nanoparticles. mdpi.com | The aromatic and functional groups can alter the surface properties (e.g., hydrophobicity, reactivity) of the nanomaterial. | Enhanced polymer composites, specialized coatings, targeted drug delivery platforms. |

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry call for the development of synthetic methods that are efficient, safe, and environmentally benign. rsc.org Future research should focus on establishing sustainable routes for the synthesis of this compound and its derivatives, moving beyond traditional methods that may rely on harsh reagents and generate significant waste.

Promising avenues include the use of enzymatic catalysts, such as lipases, which can facilitate amide bond formation in green solvents with high selectivity and yield. nih.gov Microwave-assisted organic synthesis is another powerful technique that can dramatically reduce reaction times and energy consumption for both amidation and esterification reactions. mdpi.com The exploration of novel, biodegradable solvent systems like natural deep eutectic solvents (NADES) could further enhance the sustainability of the synthesis. jsynthchem.com

Table 4: Comparison of Synthetic Routes

| Synthetic Strategy | Key Features | Advantages over Conventional Methods | Research Objective |

|---|---|---|---|

| Enzymatic Catalysis (e.g., CALB) | Uses lipase (B570770) in a green solvent (e.g., cyclopentyl methyl ether). nih.gov | High selectivity, mild reaction conditions, biodegradable catalyst, minimal purification needed. | Develop a one-pot enzymatic synthesis from the corresponding acid and amine precursors. |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent conditions; rapid heating. mdpi.com | Drastically reduced reaction times (minutes vs. hours), improved yields, lower energy consumption. | Optimize microwave parameters for the final amidation or esterification step. |

| Heterogeneous Catalysis | Use of solid acid/base catalysts (e.g., functionalized silica). whiterose.ac.uk | Easy separation and recyclability of the catalyst, reducing waste and process costs. | Screen various solid catalysts for the synthesis of the core structure. |

| Flow Chemistry | Continuous reaction in microreactors. | Improved safety, precise control over reaction parameters, easy scalability, and higher efficiency. | Design a continuous flow process for the multi-step synthesis of the target compound. |

In-Depth Theoretical Studies on Reaction Dynamics and Stereoselectivity

Computational chemistry provides an invaluable tool for understanding and predicting chemical behavior at the molecular level. In-depth theoretical studies on this compound can offer profound insights into its reaction dynamics and the origins of selectivity, guiding future experimental work.

Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for various transformations. This would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction mechanisms. Such studies would be particularly insightful for understanding the influence of the sterically demanding tert-butyl group on the transition state geometries and activation energies of reactions, explaining observed regioselectivity or lack thereof. acs.org Furthermore, computational models can predict spectroscopic properties (e.g., NMR, IR spectra), which can aid in the characterization of new derivatives.

Table 5: Proposed Theoretical Investigations

| Computational Method | Research Question | Expected Insight | Experimental Correlation |

|---|---|---|---|

| Density Functional Theory (DFT) | What is the lowest energy pathway for electrophilic substitution on the aromatic ring? | Prediction of transition state energies and geometries, providing a rationale for the observed regioselectivity. | Comparison with product ratios from experimental nitration or halogenation reactions. |

| Molecular Dynamics (MD) Simulations | How does the molecule interact with solvents and other molecules in solution? How does it self-assemble? | Visualization of intermolecular interactions (e.g., hydrogen bonding) and prediction of aggregation behavior. | Correlation with experimental observations of solubility, crystallography, and gelation. |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of the non-covalent interactions (e.g., C-H···O) that dictate its crystal packing? | Characterization and quantification of intramolecular and intermolecular bonds and steric repulsions. | Interpretation of single-crystal X-ray diffraction data. |

| Time-Dependent DFT (TD-DFT) | What are the electronic excitation properties of the molecule and its potential derivatives? | Prediction of UV-Vis absorption spectra and analysis of molecular orbitals involved in electronic transitions. | Design of derivatives with specific photophysical properties for materials science applications. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-tert-butyl-5-carbamoylbenzoate, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of benzoic acid derivatives followed by tert-butyl group introduction. Key parameters include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency in carbamoyl group formation .

- Temperature control : Maintaining reactions at 0–25°C to prevent tert-butyl group degradation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the target compound from byproducts like unreacted methyl benzoate or tert-butylamine residues .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm ester (δ ~3.9 ppm for methyl ester), tert-butyl (δ ~1.4 ppm), and carbamoyl (δ ~6.5–7.5 ppm for NH) groups .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (carbamoyl C=O), and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₇NO₃) and purity (>95%) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility screening : Test in DMSO (stock solutions), aqueous buffers (pH 2–10), and organic solvents (e.g., acetonitrile) using UV-Vis spectroscopy to detect precipitation .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis of ester or carbamoyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) with standardized concentrations (1 nM–100 µM) to identify non-linear effects .

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) to confirm mechanistic consistency .

- Meta-analysis : Compare data across PubChem, ChEMBL, and in-house datasets to identify outliers due to assay interference (e.g., solvent toxicity at high DMSO concentrations) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using Gaussian09 to calculate electrostatic potential surfaces, identifying electrophilic sites (e.g., carbamoyl carbon) prone to nucleophilic attack .

- MD simulations : Simulate solvent interactions (e.g., water, methanol) to assess hydrolysis rates of the ester group .

Q. What experimental designs are critical for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes and guide SAR (structure-activity relationship) studies .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Batch comparison : Analyze ¹H NMR of all batches in identical solvents (e.g., CDCl₃) to detect impurities or stereochemical variations .

- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks unambiguously .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating the reproducibility of synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reaction time, catalyst loading) and identify optimal conditions via ANOVA .

- Control charts : Monitor yield variability across ≥10 batches to establish process capability (Cpk >1.33) .

Q. How should researchers handle conflicting toxicity data from in vitro vs. in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.